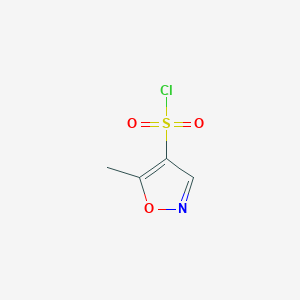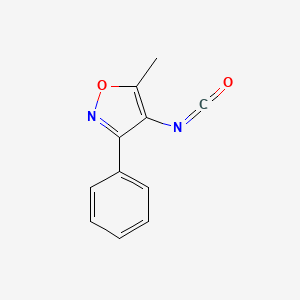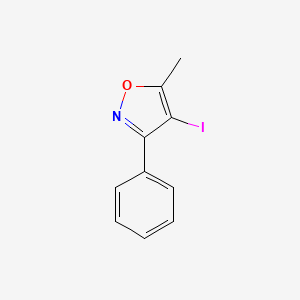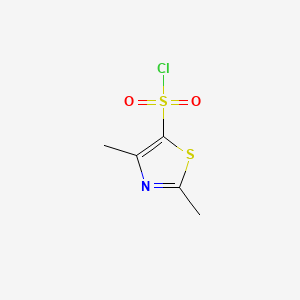
3-メチル-4-(ピロリジン-1-イル)ベンズアルデヒド
説明
3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde is a compound of interest due to its role as an intermediate in the synthesis of small molecule anticancer drugs. Its significance stems from the presence of the pyrrolidinylmethyl group attached to the benzaldehyde moiety, which is a common feature in many pharmacologically active compounds. The compound's water solubility and structural features make it a valuable precursor in medicinal chemistry, particularly in the development of treatments for various types of cancer .
Synthesis Analysis
The synthesis of 3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde involves a multi-step process starting from commercially available terephthalaldehyde. The procedure includes an acetal reaction, followed by a nucleophilic reaction and a final hydrolysis step. The optimization of this synthetic route has led to a high total yield of up to 68.9%, which is significant for the efficient production of this compound. The structure of the synthesized product has been confirmed using spectroscopic methods such as 1H NMR and mass spectrometry .
Molecular Structure Analysis
While the provided papers do not directly discuss the molecular structure of 3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde, they do provide insights into related compounds. For instance, the X-ray crystallography of similar pyrrolidine derivatives has been used to confirm the molecular structure of synthesized compounds . Additionally, theoretical studies on the condensation mechanisms of related pyridinecarboxaldehydes with aminobenzoic acids offer a deeper understanding of the molecular interactions and properties of such compounds .
Chemical Reactions Analysis
The compound can be involved in various chemical reactions due to its aldehyde functional group and the presence of the pyrrolidinyl moiety. For example, it can potentially undergo polymerization reactions similar to those described for poly-4-[(pyridin-2-yl-imino)methyl]benzene-1,3-diol, which is synthesized through oxidative polycondensation . Moreover, the aldehyde group can participate in cycloaddition reactions, as seen in the synthesis of 1-benzopyrano[3,4-c]pyrrolidines, where an intermediate azomethine ylide reacts with a chromene system .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde can be inferred from studies on structurally related compounds. For instance, the solubility and thermal stability of polymers derived from similar benzaldehyde derivatives have been characterized, providing insights into the behavior of these compounds under various conditions . Additionally, the electrical conductivity of polymer-metal complexes based on related structures has been measured, which could be relevant for the application of 3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde derivatives in electronic materials .
科学的研究の応用
作用機序
生化学分析
Biochemical Properties
3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s pyrrolidine ring is known for its versatility in drug discovery, contributing to the stereochemistry of molecules and enhancing three-dimensional coverage due to its non-planarity . This structural feature allows 3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde to efficiently explore the pharmacophore space and interact with target biomolecules, potentially influencing enzyme activity and protein binding.
Cellular Effects
3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde has notable effects on various cell types and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in metabolic flux and metabolite levels, impacting overall cellular health and function .
Molecular Mechanism
The molecular mechanism of 3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the context of its use. Its pyrrolidine ring allows it to form stable complexes with target enzymes, potentially altering their activity and leading to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to 3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde can lead to sustained changes in cellular processes, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of 3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme modulation and improved cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Understanding the dosage-dependent effects of 3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde is essential for its safe and effective use in research and potential therapeutic applications.
Metabolic Pathways
3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. The compound’s influence on metabolic flux and metabolite levels can have significant implications for cellular health and function .
Transport and Distribution
The transport and distribution of 3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms of 3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde is crucial for optimizing its use in biochemical research and potential therapeutic applications.
Subcellular Localization
3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for understanding the compound’s role in cellular processes and its potential therapeutic applications.
特性
IUPAC Name |
3-methyl-4-pyrrolidin-1-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-10-8-11(9-14)4-5-12(10)13-6-2-3-7-13/h4-5,8-9H,2-3,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQCMWBRBGSKQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=O)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10389772 | |
| Record name | 3-methyl-4-pyrrolidin-1-ylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10389772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
461033-80-7 | |
| Record name | 3-methyl-4-pyrrolidin-1-ylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10389772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















